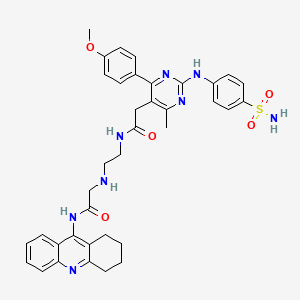
eeAChE-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
eeAChE-IN-2 is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. This compound has an IC50 value of 2 nM, indicating its high efficacy in inhibiting AChE . It is primarily used in scientific research to study neuroinflammation and cholinergic deficits, particularly in the context of Alzheimer’s disease .
Métodos De Preparación
The synthetic routes and reaction conditions for eeAChE-IN-2 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving pyrimidine and pyrrolidine cores .
Análisis De Reacciones Químicas
eeAChE-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
eeAChE-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetylcholinesterase and its effects on various chemical pathways.
Biology: Utilized in research to understand the role of acetylcholinesterase in biological systems, particularly in the nervous system.
Industry: Employed in the development of new drugs and therapeutic agents targeting acetylcholinesterase.
Mecanismo De Acción
eeAChE-IN-2 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the nervous system. The molecular targets and pathways involved include the cholinergic system and the enzymes associated with neuroinflammation .
Comparación Con Compuestos Similares
eeAChE-IN-2 is unique in its high potency as an acetylcholinesterase inhibitor. Similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used to manage mild to moderate dementia.
Galantamine: An alkaloid that inhibits acetylcholinesterase and is used in the treatment of cognitive decline in Alzheimer’s disease.
Compared to these compounds, this compound has a significantly lower IC50 value, indicating higher potency .
Propiedades
Fórmula molecular |
C37H40N8O5S |
|---|---|
Peso molecular |
708.8 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)-6-methyl-2-(4-sulfamoylanilino)pyrimidin-5-yl]-N-[2-[[2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C37H40N8O5S/c1-23-30(35(24-11-15-26(50-2)16-12-24)45-37(41-23)42-25-13-17-27(18-14-25)51(38,48)49)21-33(46)40-20-19-39-22-34(47)44-36-28-7-3-5-9-31(28)43-32-10-6-4-8-29(32)36/h3,5,7,9,11-18,39H,4,6,8,10,19-22H2,1-2H3,(H,40,46)(H2,38,48,49)(H,41,42,45)(H,43,44,47) |
Clave InChI |
DWTUCSXDISTASQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)OC)CC(=O)NCCNCC(=O)NC4=C5CCCCC5=NC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















